

The Synthesis of 22,23-Dihydroavermectin B1a Aglycone: A Technical Guide

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Compound of Interest

Compound Name: 22,23-Dihydroavermectin B1a
aglycon

Cat. No.: B2661780

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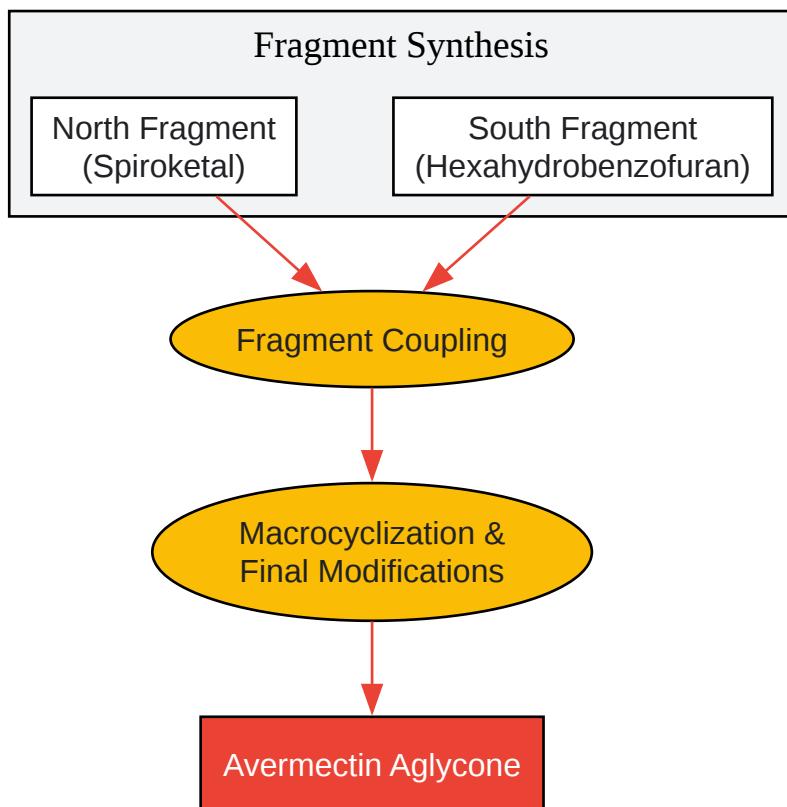
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathway for **22,23-dihydroavermectin B1a aglycone**, the core structure of the potent antiparasitic agent ivermectin. The predominant and most industrially viable route is a semi-synthetic approach starting from the natural product avermectin B1a. This document details the key chemical transformations, experimental protocols, and quantitative data associated with this process. Additionally, a high-level overview of the total synthesis approach is presented for academic context.

Semi-Synthetic Pathway from Avermectin B1a

The most common method for producing **22,23-dihydroavermectin B1a aglycone** is a two-step process commencing with avermectin B1a, which is produced via fermentation of the bacterium *Streptomyces avermitilis*. The process involves:

- Selective Catalytic Hydrogenation: The 22,23-carbon-carbon double bond of avermectin B1a is selectively reduced to yield 22,23-dihydroavermectin B1a (the primary component of ivermectin).
- Acid-Catalyzed Hydrolysis: The disaccharide moiety at the C-13 position is cleaved to yield the final aglycone product.



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